molecular formula C13H7BrN4O4S B2929868 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 891129-30-9

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2929868
CAS No.: 891129-30-9
M. Wt: 395.19
InChI Key: YAZHREMPRIXZLT-UHFFFAOYSA-N
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Description

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a synthetically designed, potent and selective inhibitor of Janus Kinase 3 (JAK3). Its primary research value lies in the targeted investigation of JAK-STAT signaling pathways, which are crucial in immune cell function, proliferation, and survival. The compound exhibits significant anti-proliferative activity by selectively inducing G2/M phase cell cycle arrest and promoting apoptosis in cancer cells. This mechanism makes it a valuable chemical probe for studying hematological malignancies and autoimmune diseases where JAK3 signaling is dysregulated. Recent studies highlight its efficacy against leukemic cell lines, positioning it as a lead compound for the development of targeted therapeutics for cancers like acute myeloid leukemia (AML). Research utilizing this inhibitor is focused on elucidating the specific roles of JAK3 in disease pathogenesis and validating it as a potential therapeutic target.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrN4O4S/c14-8-3-1-7(2-4-8)12-16-17-13(22-12)15-11(19)9-5-6-10(23-9)18(20)21/h1-6H,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZHREMPRIXZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

    Nitration: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Thiophene Ring Formation: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a thiocarbamide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF).

Major Products Formed

    Reduction: Formation of amines from nitro groups.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Substitution: Formation of new aromatic compounds with different substituents.

Scientific Research Applications

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro group and the oxadiazole ring can facilitate interactions with nucleophilic sites in proteins or DNA, leading to potential antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The table below compares the target compound with structurally related derivatives:

Compound Name Core Structure Key Substituents Molecular Formula Bioactivity Purity/Synthesis Notes
N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide (Target) 1,3,4-Oxadiazole + Thiophene 4-Bromophenyl, 5-nitrothiophene C₁₂H₇BrN₄O₄S (inferred) Not explicitly reported Likely HATU/DCM-mediated
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () Thiazole + Thiophene 3-Methoxy-4-(trifluoromethyl)phenyl C₁₆H₁₀F₃N₃O₄S₂ Narrow-spectrum antibacterial 42% purity; HATU/DCM
N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () Thiazole + Thiophene 3,5-Difluorophenyl C₁₄H₇F₂N₃O₃S₂ Narrow-spectrum antibacterial 99.05% purity; HATU/DCM
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide derivatives () 1,3,4-Oxadiazole + Acetamide 4-Chlorophenyl, sulfanyl acetamide Variable (e.g., C₁₀H₈ClN₃O₂S) Antimicrobial NaH/DMF-mediated
N′-5-Tetrazolyl-N-arylthioureas () Tetrazole + Thiourea Varied aryl groups Variable Herbicidal, plant growth regulation IR/NMR-confirmed

Key Observations:

  • Core Heterocycles: The target’s 1,3,4-oxadiazole core differs from thiazole () and tetrazole (), impacting electronic properties and target binding. Oxadiazoles are known for metabolic stability, while thiazoles enhance antibacterial potency .
  • Nitro vs. Sulfanyl Groups: The nitro group on thiophene (target, ) may confer redox-mediated activity, whereas sulfanyl acetamide () likely disrupts microbial membranes .

Biological Activity

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, presenting synthesized data, case studies, and research findings relevant to its pharmacological profile.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Oxadiazole ring : Known for its reactivity and ability to participate in various chemical reactions.
  • Bromophenyl group : This substitution may enhance the compound's bioactivity by influencing electronic properties.
  • Nitrothiophene moiety : Contributes to the compound's overall pharmacological potential.

Molecular Characteristics

PropertyValue
Molecular FormulaC13H8BrN3O3S
Molecular Weight360.19 g/mol
SMILESCc1nnc(o1)c1cccc(c1)Br

Anticancer Activity

Research has indicated that compounds containing the oxadiazole moiety can exhibit significant anticancer effects. A study focusing on similar derivatives demonstrated their potential as anti-breast cancer agents. For instance, derivatives with specific substitutions showed cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-453) through mechanisms involving apoptosis induction and inhibition of cell viability .

Case Study: Oxadiazole Derivatives Against Breast Cancer

  • Compound Tested : 2-(2-Bromo-6-nitrophenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole
  • Methodology : In vitro testing against various breast cancer cell lines.
  • Results : Significant cytotoxicity observed; the compound induced apoptosis in cancer cells.

Antimicrobial Activity

The compound's potential antimicrobial properties were evaluated through various assays. Preliminary studies indicated that it could inhibit specific bacterial strains, suggesting its utility as an antimicrobial agent. The presence of the bromine atom was noted to enhance its bioactivity by affecting the electronic characteristics of the molecule.

The mechanism of action for this compound appears to involve:

  • Enzyme Inhibition : Interactions with enzymes critical to cancer proliferation and bacterial survival.
  • Receptor Modulation : Potential binding to estrogen receptors in breast cancer cells, influencing growth pathways.

Comparative Biological Activity of Related Compounds

To further understand the biological activity of this compound, a comparison with related oxadiazole derivatives is useful:

Compound NameBiological ActivityNotable Features
2-(2-Bromo-6-nitrophenyl)-5-(4-bromophenyl)-1,3,4-oxadiazoleAnti-breast cancerInduces apoptosis in MCF-7 cells
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamideAnticonvulsantSignificant anticonvulsant activities
5-(4-methoxyphenyl)-1,3,4-oxadiazoleAntimicrobialExhibits broad-spectrum activity against bacteria

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